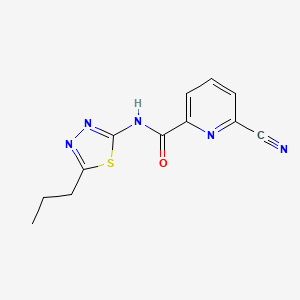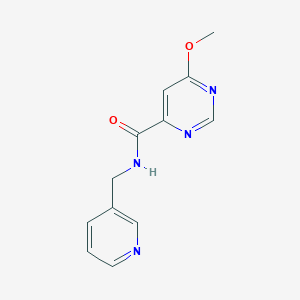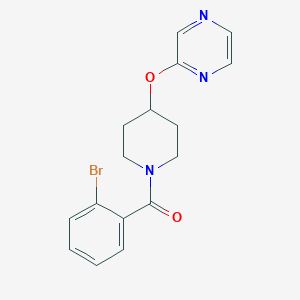
2-(5,5-Dimethylpyrrolidin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-(5,5-Dimethylpyrrolidin-3-yl)ethanol" is a compound that likely shares chemical properties and synthesis routes with other nitrogen-containing organic compounds, particularly those in the pyrrolidine and alcohol families. Research in these areas typically focuses on understanding the molecular structure, reactivity, and potential applications of such compounds in various fields, including material science and pharmaceuticals.
Synthesis Analysis
Synthesis routes for related compounds often involve multistep reactions, including protection/deprotection strategies, functional group transformations, and stereocontrolled synthesis methods. For example, the synthesis of pyrrolidine derivatives has been demonstrated through reactions involving key precursors and intermediates under controlled conditions to achieve the desired stereochemistry and functional group incorporation (Elladiou & Patrickios, 2012).
Molecular Structure Analysis
The molecular structure of nitrogen-containing heterocycles like "2-(5,5-Dimethylpyrrolidin-3-yl)ethanol" can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies provide insights into the compound's conformation, stereochemistry, and electronic properties. The crystal structure analysis of similar compounds reveals the geometry around metal centers and the coordination behavior of ligands, which are critical for understanding the reactivity and binding properties of the compound (Jeragh, Ali, & El-asmy, 2015).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidine derivatives, including potential reactions such as nucleophilic substitutions, additions to multiple bonds, and transformations involving the nitrogen atom, is a key area of study. The compound's behavior in various chemical environments can be predicted based on its functional groups and molecular structure. The synthesis and reactivity of some related compounds have shown that these can act as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry (Mardani et al., 2019).
科学的研究の応用
Chemical and Thermal Cleavage
2-(Pyridin-2-yl)ethanol, a related compound to 2-(5,5-Dimethylpyrrolidin-3-yl)ethanol, has been identified as an effective protecting group for methacrylic acid (MAA). It can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at temperatures above 110 °C. This compound is stable under acidic conditions and resists catalytic hydrogenolysis. Its use in polymer chemistry is significant due to its commercial availability and relatively low cost (Elladiou & Patrickios, 2012).
Synthesis and Crystal Structures in Tishchenko Reaction
The compound 1,1-dimethyl-2-(pyridin-2-yl)ethanol, which shares structural similarities with 2-(5,5-Dimethylpyrrolidin-3-yl)ethanol, is used in the synthesis of N,O-bidentate aluminum compounds. These compounds have shown excellent catalytic activity in the solvent-free Tishchenko reaction under mild conditions (Han et al., 2015).
Synthesis, Crystal Structure, and Biological Activity
2,5-Hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide, compounds related to 2-(5,5-Dimethylpyrrolidin-3-yl)ethanol, have been synthesized and structurally characterized. These compounds, and their metal complexes, show activity against bacteria and fungi, indicating potential biomedical applications (Jeragh et al., 2015).
Synthesis and Characterization in DNA Interaction and Cleavage
Similar to 2-(5,5-Dimethylpyrrolidin-3-yl)ethanol, pyridyl-tetrazole ligands, such as N,N-dimethyl-2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)ethanamine, have been synthesized and characterized. These compounds have shown significant DNA binding and nucleolytic cleavage activities, which can be crucial for developing new therapeutic agents (Rao et al., 2015).
Synthesis and Evaluation for Anti-Inflammatory Potential
Chemically similar compounds, such as chromene derivatives prepared using dimedone in ethanol, have been synthesized and evaluated for their anti-inflammatory potential. This suggests the possibility of 2-(5,5-Dimethylpyrrolidin-3-yl)ethanol derivatives being used in the development of anti-inflammatory drugs (Gandhi et al., 2018).
Safety and Hazards
The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it can cause eye damage and may be harmful if inhaled . The hazard statements associated with the compound are H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-(5,5-dimethylpyrrolidin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)5-7(3-4-10)6-9-8/h7,9-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBHVDOFTTUVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethylpyrrolidin-3-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4'-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B2492496.png)
![2-((4-chlorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2492497.png)
![ethyl 2-[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2492498.png)
![2-[2-[2-(Phenylmethoxycarbonylamino)ethyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2492500.png)
![4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B2492501.png)
![methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2492502.png)



![1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2492508.png)

